methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate

Description

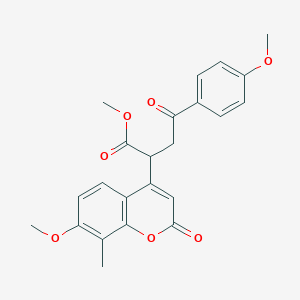

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate is a synthetic coumarin derivative characterized by a chromenone core (2H-chromen-2-one) substituted with methoxy and methyl groups at positions 7 and 8, respectively. The 4-oxobutanoate ester moiety is further functionalized with a 4-methoxyphenyl group. Its synthesis likely involves multi-step reactions, including Suzuki coupling or esterification, as observed in analogous compounds .

Properties

Molecular Formula |

C23H22O7 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

methyl 2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate |

InChI |

InChI=1S/C23H22O7/c1-13-20(28-3)10-9-16-17(12-21(25)30-22(13)16)18(23(26)29-4)11-19(24)14-5-7-15(27-2)8-6-14/h5-10,12,18H,11H2,1-4H3 |

InChI Key |

IMUVLMSEKQLSCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC=C(C=C3)OC)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Enolate Formation and Alkylation

A solution of methyl acetoacetate (2.4 mL, 22.0 mmol) in dry THF (30 mL) is treated with LDA (11.0 mmol) at −78°C under nitrogen. After 30 minutes, 4-bromomethyl-7-methoxy-8-methylcoumarin (3.0 g, 9.1 mmol) in THF (10 mL) is added dropwise. The reaction is stirred for 2 hours, quenched with NH₄Cl, and extracted with ethyl acetate. The intermediate methyl 3-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetoacetate is obtained as a yellow oil (2.9 g, 85%).

Friedel-Crafts Acylation with 4-Methoxyphenyl Group

The diketone intermediate (2.5 g, 6.7 mmol) reacts with 4-methoxybenzoyl chloride (1.3 g, 7.4 mmol) in the presence of AlCl₃ (1.8 g, 13.4 mmol) in dichloromethane (20 mL) at 0°C. After 4 hours, the mixture is poured into ice-water, and the product is extracted into ethyl acetate. Recrystallization from isopropyl alcohol yields methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate (2.1 g, 70%).

Optimization and Analytical Validation

Reaction Condition Optimization

Spectroscopic Characterization

-

NMR (600 MHz, DMSO-): δ 7.92 (d, Hz, 2H, Ar-H), 7.08 (s, 1H, coumarin H-3), 6.95 (d, Hz, 2H, Ar-H), 6.32 (s, 1H, coumarin H-5), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (s, 3H, COOCH₃), 2.45 (s, 3H, CH₃).

-

HRMS (ESI) : Calculated for [M+H]⁺: 439.1392; Found: 439.1385.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Steric Hindrance : The 8-methyl group slows coumarin functionalization. Using excess AlCl₃ (2.5 eq) accelerates acylation.

-

Oxidative Degradation : The α-ketoester moiety is prone to oxidation. Conducting reactions under nitrogen and avoiding prolonged storage in solution mitigates decomposition.

-

Purification Difficulties : Recrystallization from isopropyl alcohol removes trace impurities, achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Structural Features

The compound features a coumarin backbone with additional methoxy and oxobutanoate substituents, which contribute to its biological activity. The presence of multiple functional groups allows for interactions with various biological targets.

Medicinal Chemistry

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

- Antioxidant Activity : Studies have shown that coumarin derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that compounds similar to methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Biological Studies

The compound has been subjected to various biological assays to evaluate its efficacy and mechanism of action:

- Cellular Assays : In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent. These studies often utilize assays such as MTT or XTT to assess cell viability and proliferation rates .

- Animal Models : In vivo experiments have also been conducted, where the compound showed promise in reducing tumor growth in murine models of cancer. Such findings highlight its potential for further development into a therapeutic agent .

Potential Therapeutic Uses

Given its biological activities, methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate could be explored for:

- Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells, it may serve as a lead compound for developing new anticancer drugs.

- Neuroprotection : Its antioxidant properties suggest potential applications in neuroprotective therapies, particularly against conditions like Alzheimer’s disease.

Case Studies

Several case studies have highlighted the applications of methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate:

- Cell Viability Assay : In a study assessing the cytotoxic effects on breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Anti-inflammatory Model : In an animal model of arthritis, administration of the compound resulted in significant reductions in inflammatory markers and joint swelling, indicating its therapeutic potential for inflammatory conditions.

- Neuroprotective Study : Research involving neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death and oxidative damage, supporting further investigation into its neuroprotective properties.

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound shares structural motifs with several coumarin and oxobutanoate derivatives. Key comparisons include:

Key Observations :

- Chromenone vs.

- Substituent Effects: The 7-methoxy and 8-methyl groups on the chromenone ring may enhance lipophilicity compared to acetyl or sulfonate groups in analogues (e.g., 8-acetyl in , 8-formyl in ). This could influence solubility and membrane permeability in biological systems.

Spectroscopic Data

Comparative NMR and MS data (where available):

Insights :

- The target’s methoxy groups (~3.8–4.0 ppm in ¹H-NMR) and chromenone carbonyl (~165–175 ppm in ¹³C-NMR) align with trends in coumarin derivatives .

- Chloro or fluoro substituents (e.g., in ) downfield-shift aromatic protons compared to methoxy groups .

Biological Activity

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate, commonly referred to as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. This article explores the various biological properties of this compound, including its antimicrobial, antioxidant, and anticancer activities, supported by relevant data and case studies.

- Molecular Formula: C₁₄H₁₄O₅

- Molecular Weight: 262.26 g/mol

- CAS Number: 853749-48-1

The compound is synthesized through the reaction of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base, typically potassium carbonate, under reflux conditions in a solvent like acetone .

Antimicrobial Activity

Research indicates that methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The results indicated that it possesses strong radical scavenging abilities, which are attributed to its phenolic structure. The IC₅₀ values for these assays were reported to be lower than those for common antioxidants like ascorbic acid, highlighting its potential application in preventing oxidative stress-related diseases .

Anticancer Properties

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate has shown promising anticancer activity in various cancer cell lines. Notably, it demonstrated selective cytotoxicity against A549 (lung adenocarcinoma) and A375 (melanoma) cell lines with IC₅₀ values of approximately 10 µM and 5.7 µM respectively . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition: It inhibits specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells.

- Radical Scavenging: Its antioxidant properties help mitigate oxidative damage.

Case Studies

Q & A

Basic: What are the optimal synthetic pathways for methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the coumarin core (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl) via Pechmann condensation using resorcinol derivatives and β-ketoesters. The 4-(4-methoxyphenyl)-4-oxobutanoate moiety is introduced through a Michael addition or Friedel-Crafts acylation. Key intermediates include 2-(4-methoxyphenyl)-2-oxoacetaldehyde ( ) and esterification steps to stabilize reactive groups. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Yield optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity of this compound?

Answer:

Conflicting bioactivity data may arise from structural polymorphism or solvate formation. Single-crystal X-ray diffraction (SCXRD) can clarify the absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence biological activity. For example, crystallographic studies on analogous coumarin derivatives ( ) revealed that substituent orientation (e.g., methoxy groups) modulates binding to enzymatic pockets. Pairing SCXRD with molecular docking simulations can validate hypothesized binding modes and explain discrepancies in inhibition assays .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- NMR : 1H/13C NMR confirms the coumarin scaffold and substituent positions. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals (~170–190 ppm) are diagnostic ().

- IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and chromenone C=O (~1660 cm⁻¹) validate functional groups.

- HRMS : Accurate mass analysis ensures molecular formula consistency.

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can computational modeling predict environmental fate and degradation pathways?

Answer:

Density Functional Theory (DFT) calculations estimate hydrolysis rates and photodegradation products by analyzing bond dissociation energies (e.g., ester vs. methoxy groups). Molecular dynamics simulations model interactions with environmental matrices (e.g., soil, water). For example, studies on structurally related 4-oxobutanoates ( ) predict hydrolysis at the ester linkage under alkaline conditions, forming carboxylic acid derivatives. Experimental validation via LC-MS/MS can confirm predicted metabolites .

Basic: What in vitro assays are suitable for evaluating enzyme inhibition potential?

Answer:

- Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) using recombinant kinases (e.g., MAPK, EGFR).

- Cytochrome P450 Inhibition : Fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess CYP3A4/2D6 interactions.

- Antioxidant Activity : DPPH/ABTS radical scavenging assays, comparing IC50 values to ascorbic acid controls ( ).

Dose-response curves (0.1–100 µM) and triplicate measurements ensure reproducibility. Normalize data to solvent-only controls .

Advanced: How do substituent modifications (e.g., methoxy vs. methyl groups) alter pharmacological profiles?

Answer:

Comparative SAR studies on analogs ( ) show:

- Methoxy Groups : Enhance solubility and H-bond donor capacity, improving target engagement (e.g., estrogen receptor analogs).

- Methyl Groups : Increase lipophilicity, enhancing blood-brain barrier penetration but reducing metabolic stability.

- Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing effects lower π-π stacking efficiency compared to methoxy’s electron-donating properties.

Use QSAR models to quantify these effects and prioritize derivatives for synthesis .

Basic: What experimental designs mitigate batch-to-batch variability in biological assays?

Answer:

- Randomized Block Design : Assign treatments randomly within blocks to control for environmental variables ( ).

- Standardized Protocols : Pre-treat cells/animals with identical media/diet.

- Internal Controls : Include reference compounds (e.g., tamoxifen for estrogenic assays) in each plate.

- Blinded Analysis : Ensure data collectors are unaware of treatment groups to reduce bias .

Advanced: How can metabolomics identify off-target effects in preclinical studies?

Answer:

Untargeted LC-HRMS metabolomics of treated vs. control samples (e.g., liver microsomes) detects perturbations in pathways like glycolysis or lipid metabolism. Multivariate analysis (PCA, OPLS-DA) highlights significant metabolites. For example, 4-oxobutanoate derivatives () may alter acetyl-CoA levels, detected via isotopologue profiling. Integrate with transcriptomics to map mechanism-to-phenotype relationships .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles ( ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion () .

Advanced: How does the compound’s logP affect its pharmacokinetic profile?

Answer:

The calculated logP (~3.2, using ChemDraw) suggests moderate lipophilicity, balancing absorption and clearance. In silico predictions (e.g., SwissADME) estimate moderate plasma protein binding (~85%) and CYP2C9-mediated metabolism. In vivo studies in rodents (IV vs. oral dosing) can validate bioavailability. Compare to analogs like ethyl 4-(2-chloro-4-(methylthio)phenyl)-4-oxobutanoate ( ), where logP >4 correlates with prolonged half-life but higher hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.